molecular formula C13H10N6O3 B14348035 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one CAS No. 92378-86-4

6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one

Cat. No.: B14348035
CAS No.: 92378-86-4
M. Wt: 298.26 g/mol
InChI Key: RKHKSIIXJJFEEO-UHFFFAOYSA-N
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Description

6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methyl group at position 6, a nitrophenyl group at position 9, and a methylideneamino group at position 9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one typically involves the condensation of 6-methyl-7H-purin-8-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino-substituted purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-9-[(4-aminophenyl)methylideneamino]-7H-purin-8-one
  • 6-methyl-9-[(4-chlorophenyl)methylideneamino]-7H-purin-8-one
  • 6-methyl-9-[(4-methoxyphenyl)methylideneamino]-7H-purin-8-one

Uniqueness

6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

92378-86-4

Molecular Formula

C13H10N6O3

Molecular Weight

298.26 g/mol

IUPAC Name

6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one

InChI

InChI=1S/C13H10N6O3/c1-8-11-12(15-7-14-8)18(13(20)17-11)16-6-9-2-4-10(5-3-9)19(21)22/h2-7H,1H3,(H,17,20)

InChI Key

RKHKSIIXJJFEEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)N(C(=O)N2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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